molecular formula C8H9ClN2O B14809068 3-Chloro-4-cyclopropoxypyridin-2-amine

3-Chloro-4-cyclopropoxypyridin-2-amine

Cat. No.: B14809068
M. Wt: 184.62 g/mol
InChI Key: XTOCLAROJINWID-UHFFFAOYSA-N
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Description

3-Chloro-4-cyclopropoxypyridin-2-amine is a heterocyclic organic compound characterized by a pyridine ring substituted with a chlorine atom at the third position, a cyclopropoxy group at the fourth position, and an amine group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-cyclopropoxypyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Cyclopropylation: Introduction of the cyclopropoxy group to the pyridine ring.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom at the third position.

    Amination: Introduction of the amine group at the second position.

The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-cyclopropoxypyridin-2-amine undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the amine group to a nitro or nitroso group.

    Reduction: Reduction of the chlorine atom to a hydrogen atom.

    Substitution: Replacement of the chlorine atom with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can be further functionalized for specific applications in pharmaceuticals and agrochemicals.

Scientific Research Applications

3-Chloro-4-cyclopropoxypyridin-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-cyclopropoxypyridin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-cyclopropoxypyridin-2-amine include:

  • 3-Chloro-4-methoxypyridin-2-amine
  • 3-Chloro-4-ethoxypyridin-2-amine
  • 3-Chloro-4-propoxypyridin-2-amine

Uniqueness

This compound is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-chloro-4-cyclopropyloxypyridin-2-amine

InChI

InChI=1S/C8H9ClN2O/c9-7-6(12-5-1-2-5)3-4-11-8(7)10/h3-5H,1-2H2,(H2,10,11)

InChI Key

XTOCLAROJINWID-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C(=NC=C2)N)Cl

Origin of Product

United States

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